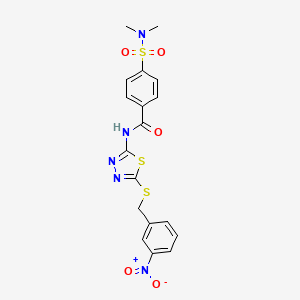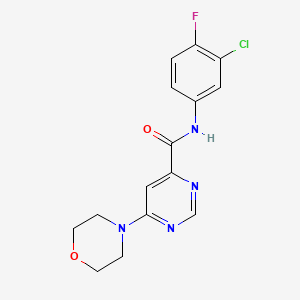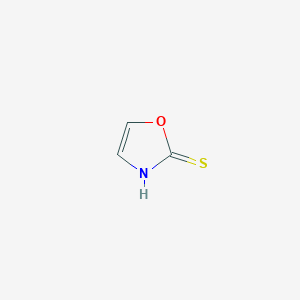![molecular formula C17H18N2O5 B2398062 5-{[2-(allyloxy)-3-methoxyphenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 338794-85-7](/img/structure/B2398062.png)
5-{[2-(allyloxy)-3-methoxyphenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: : Typically, the synthesis begins with the preparation of the pyrimidine ring followed by the introduction of the allyloxy, methoxy, and other functional groups via controlled organic reactions. One of the common synthetic routes involves a multi-step process, beginning with the condensation of barbituric acid derivatives, which are then modified with various reagents under specific conditions (temperature, solvents, catalysts) to achieve the desired compound.
Industrial Production Methods: : Industrial synthesis often involves similar steps but scaled up with considerations for yield optimization, safety, and cost-efficiency. Continuous-flow reactors and automated synthesis machines are frequently employed to streamline the process and minimize the reaction time and by-products.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, where the allyloxy group could be transformed into other functional groups, affecting the compound's reactivity and potential derivatives.
Reduction: : Certain reagents might reduce the double bonds or modify other functional groups.
Substitution: : The allyloxy and methoxy groups allow for various substitution reactions, enabling the modification of the compound for different applications.
Common Reagents and Conditions: : Depending on the desired reaction, reagents such as hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and halides (for substitution reactions) are often used under controlled conditions.
Major Products Formed: : The primary products formed from these reactions are usually derivatives of the original compound, modified to enhance specific chemical properties or functionalities for targeted applications.
科学的研究の応用
This compound has a broad range of applications in various scientific fields:
Chemistry: : Used as an intermediate in organic synthesis to create more complex molecules.
Biology: : Its structural features enable interactions with biological macromolecules, making it a candidate for drug design and enzyme inhibition studies.
Medicine: : Potential applications in pharmacology due to its possible bioactive properties. Research might explore its use in developing medications for various conditions.
Industry: : Utilized in materials science for creating specialty polymers or as a catalyst in certain chemical reactions.
作用機序
The compound's effects are mediated through its interactions with molecular targets such as enzymes, receptors, or DNA. These interactions are typically driven by the compound's ability to form specific bonds or undergo reactions with these targets, impacting biological pathways and cellular processes.
類似化合物との比較
Comparing this compound with others in the substituted pyrimidinetrione family highlights its unique chemical properties due to the specific functional groups it contains:
Other Compounds: : Examples might include compounds with different substituents on the pyrimidine ring, such as those with ethoxy or phenoxy groups instead of allyloxy and methoxy.
Uniqueness: : The presence of both allyloxy and methoxy groups in this particular compound can result in distinctive reactivity and biological activity, setting it apart in terms of its applications and effectiveness in various fields.
特性
IUPAC Name |
5-[(3-methoxy-2-prop-2-enoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-5-9-24-14-11(7-6-8-13(14)23-4)10-12-15(20)18(2)17(22)19(3)16(12)21/h5-8,10H,1,9H2,2-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJFYMABUSANLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C(=CC=C2)OC)OCC=C)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-(((4-methoxybenzyl)amino)methylene)-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2397980.png)

![N-(3,5-dimethylphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2397983.png)
![Methyl (1S,5R,6S)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2397984.png)




![1,7-dimethyl-8-(2-morpholinoethyl)-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397998.png)


![N-[2-(1H-imidazol-1-yl)phenyl]-N'-phenylurea](/img/structure/B2398001.png)

